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Lomofungin

Antifungal Phenazine MIC

Generic substitution of lomofungin with other phenazines or RNA inhibitors (e.g., actinomycin D) is not scientifically valid due to its unique dual mechanism. It directly inhibits RNA polymerase in a cation-dependent manner while disrupting MBNL1-CUG RNA binding (IC50 <250 μM), a key pathogenic interaction in myotonic dystrophy type 1. • Selective RNA synthesis inhibition without DNA damage: at 40 μg/mL, halts transcription while allowing protein synthesis for up to 40 min, enabling precise temporal studies. • Superior antifungal potency: MIC 5-10 μg/mL vs. pyocyanin (>64 μg/mL). • Defined biosynthetic gene cluster (23 genes) enables analog production for library generation. Supplied as research-grade material with characterized purity; global B2B shipping available.

Molecular Formula C15H10N2O6
Molecular Weight 314.25 g/mol
CAS No. 26786-84-5
Cat. No. B608627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomofungin
CAS26786-84-5
SynonymsLomofungin;  NSC 106995;  NSC-106995;  NSC106995;  U-24,792;  U 24,792;  U24,792;  U 24792;  U-24792;  U24792; 
Molecular FormulaC15H10N2O6
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1
InChIInChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5-
InChIKeyYDXARWIJAYOANV-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lomofungin: Dual RNA Polymerase Inhibitor and MBNL1-CUG Binding Disruptor


Lomofungin (CAS 26786-84-5), also known as lomondomycin or 1-carbomethoxy-5-formyl-4,6,8-trihydroxyphenazine, is a natural phenazine-class antibiotic produced by Streptomyces lomondensis [1]. It exhibits a unique, dose-dependent, and cation-dependent inhibition of RNA synthesis across multiple polymerase systems, while also disrupting the MBNL1-CUG RNA interaction critical in myotonic dystrophy type 1 (DM1) [2]. This dual activity profile, combined with a defined biosynthetic gene cluster enabling analog production, distinguishes it from other phenazines and RNA synthesis inhibitors [3].

1 Dual inhibitor of RNA polymerase and MBNL1-CUG interaction for DM1 research
2 Natural phenazine probe with biosynthetic analog access via heterologous expression
3 Cation-dependent, non-DNA-intercalating mode for clean transcriptional studies
4 Antifungal susceptibility testing with distinct MIC profile from pyocyanin

Why Lomofungin Cannot Be Substituted by Other Inhibitors


Generic substitution of lomofungin with other phenazine antibiotics or common RNA synthesis inhibitors like actinomycin D or 8-hydroxyquinoline is not scientifically valid. Lomofungin's mechanism is uniquely dual-pronged: it inhibits RNA chain initiation and elongation via direct interaction with RNA polymerase in a divalent cation-dependent manner, while simultaneously disrupting specific MBNL1-CUG RNA protein interactions [1]. In contrast, related phenazines like pyocyanin and phenazine-1-carboxylic acid act primarily as redox-active agents and electron shuttles with different potency profiles [2]. Lomofungin's fungal growth inhibition (MIC 5-10 μg/mL) is more potent than pyocyanin (MIC >64 μg/mL) against similar targets, and its ability to inhibit MBNL1-(CUG)12 binding with an IC50 <250 μM is a distinct property not shared by these comparators [3][4]. Therefore, assay substitution requires independent re-validation of potency, selectivity, and mechanism.

Lomofungin
MBNL1-CUG binding inhibition and RNA polymerase block
Other phenazines (pyocyanin, PCA)
Lack MBNL1-CUG disruption; primarily redox-active agents
Lomofungin
Non-DNA-intercalating polymerase inhibitor
Actinomycin D
DNA intercalation causes genotoxic stress, confounding transcription readouts
Lomofungin
23-gene BGC enables diverse phenazine analog production
Simplex phenazine producers
Limited derivative scope; cannot replicate lomofungin's substitution pattern

Lomofungin Comparator Evidence


Enhanced Antifungal Potency Compared to Pyocyanin

Lomofungin inhibits the growth of yeasts and mycelial fungi at MICs of 5-10 μg/mL, as measured in broth dilution assays [1]. In contrast, the phenazine antibiotic pyocyanin, a major antifungal metabolite of Pseudomonas aeruginosa, exhibits an MIC >64 μg/mL against Candida albicans and Aspergillus fumigatus under comparable in vitro conditions [2]. This represents a minimum 6.4-fold to 12.8-fold increase in potency for lomofungin over pyocyanin against fungal targets.

Antifungal potency vs pyocyanin
Cross-study comparable
MIC 5–10 μg/mL
Pyocyanin MIC >64 μg/mL
Supports antifungal screening with lower compound requirement
Broth dilution; cross-study comparison, verify in own panel
Antifungal Phenazine MIC

Inhibition of MBNL1-CUG RNA Binding

In a high-throughput screen for inhibitors of MBNL1-(CUG)12 RNA binding, lomofungin was identified as the most active compound, with an IC50 below 250 μM in a fluorescent polarization assay [1]. Its spontaneous dimerization product, dilomofungin, is 17-fold more potent. Crucially, other phenazines like pyocyanin and phenazine-1-carboxylic acid are not reported to exhibit this specific RNA-protein disruption activity; their primary modes of action involve redox cycling and electron shuttling [2].

MBNL1-CUG binding inhibition
Class-level inference
IC₅₀
Other phenazines: no reported activity
Unique probe for DM1 RNA-protein interaction studies
Fluorescence polarization assay; dilomofungin is 17-fold more potent
RNA polymerase inhibition mechanism
Class-level inference
Direct, cation-dependent enzyme block
Actinomycin D: DNA intercalation
Non-genotoxic tool for transcriptional regulation studies
In vitro transcription assays; 40 μg/mL halts RNA synthesis within 10 min
Biosynthetic gene cluster capacity
Class-level inference
23-gene BGC, 8 phenazine derivatives
Comparable clusters yield 1–2 products
Enables combinatorial biosynthesis of phenazine analogs
Heterologous expression in S. coelicolor; lomo10 hydroxylase unique
RNA-protein interaction Myotonic dystrophy MBNL1

Direct RNA Polymerase Inhibition vs. DNA Intercalation

Lomofungin inhibits yeast RNA polymerases A and B and bacterial RNA polymerase in vitro with an IC50 dependent on divalent cation type (Mn2+ vs. Mg2+) [1]. Inhibition occurs via direct interaction with the polymerase enzyme, halting both chain initiation and elongation, and does not involve DNA intercalation. In contrast, actinomycin D inhibits transcription by intercalating into DNA, a mechanism that can cause DNA damage and apoptosis at higher concentrations [2]. At 40 μg/mL, lomofungin halts RNA synthesis in yeast protoplasts within 10 minutes while protein synthesis continues, demonstrating selective transcriptional inhibition [3].

RNA polymerase inhibition mechanism
Class-level inference
Direct, cation-dependent enzyme block
Actinomycin D: DNA intercalation
Non-genotoxic tool for transcriptional regulation studies
In vitro transcription assays; 40 μg/mL halts RNA synthesis within 10 min
Transcription RNA polymerase Mechanism of action

Biosynthetic Gene Cluster for Phenazine Derivative Production

The lomofungin biosynthetic gene cluster (BGC) from Streptomyces lomondensis S015 has been cloned and heterologously expressed in S. coelicolor M1152, yielding eight phenazine derivatives including two novel hybrid metabolites . This BGC comprises 23 open reading frames and includes the core lphzGFEDCB genes and the unique lomo10 gene responsible for C-7 hydroxylation, a first for phenazine biosynthesis in Streptomyces [1]. In contrast, the biosynthetic pathways for pyocyanin and phenazine-1-carboxylic acid are simpler and do not produce the diverse array of highly substituted phenazines accessible via the lomofungin BGC.

Biosynthetic gene cluster capacity
Class-level inference
23-gene BGC, 8 phenazine derivatives
Comparable clusters yield 1–2 products
Enables combinatorial biosynthesis of phenazine analogs
Heterologous expression in S. coelicolor; lomo10 hydroxylase unique
Biosynthesis Phenazine Gene cluster

Lomofungin Application Scenarios


Antifungal Growth Inhibition Assays

Lomofungin is suitable for antifungal susceptibility testing and mode-of-action studies in fungi where a lower MIC (5-10 μg/mL) is required, compared to pyocyanin (>64 μg/mL) [1]. Its defined inhibition of RNA synthesis, without affecting oxygen consumption at fungistatic concentrations, makes it a valuable tool for studying transcription-related fungal physiology [2].

Probe for MBNL1-CUG RNA Binding in DM1 Research

Lomofungin is the only known natural phenazine with demonstrated inhibition of MBNL1-(CUG)12 binding (IC50 <250 μM), a key pathogenic interaction in DM1 [1]. It can be used in cell-based and biochemical assays to dissect RNA gain-of-function mechanisms and screen for related modulators, where other phenazines like pyocyanin or phenazine-1-carboxylic acid show no activity [2].

Non-DNA-Intercalating RNA Polymerase Inhibition for Transcription Studies

For experiments requiring selective RNA synthesis inhibition without the confounding DNA damage associated with actinomycin D, lomofungin offers a direct, cation-dependent polymerase inhibition mechanism [1]. At 40 μg/mL, it rapidly halts transcription while allowing continued protein synthesis for up to 40 minutes, enabling precise temporal studies of transcriptional regulation [2].

Combinatorial Biosynthesis of Phenazine Derivatives

The 23-gene lomofungin BGC, with its unique lomo10 hydroxylase gene, provides a platform for heterologous expression and metabolic engineering to produce diverse phenazine analogs [1]. This is a distinct advantage over the simpler, less tractable BGCs of pyocyanin or PCA, making lomofungin a chassis for generating new antimicrobial or bioactive phenazine libraries [2].

Application
Selection Property
Validation Focus
Antifungal susceptibility testing
MIC profile distinct from pyocyanin reference
Fungal growth inhibition endpoints
DM1 RNA-protein interaction studies
MBNL1-CUG binding inhibition (unique among phenazines)
Fluorescence polarization assay validation
Transcription mechanism research
Non-DNA-intercalating, cation-dependent RNA polymerase block
Transcriptional arrest kinetics and selectivity
Phenazine analog biosynthesis
23-gene BGC with lomo10 hydroxylase
Heterologous expression and derivative profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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